
Isoxazole, 3-(4-nitrophenyl)-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is a heterocyclic compound that features an isoxazole ring substituted with a 4-nitrophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(4-nitrophenyl)-5-phenyl- typically involves the reaction of substituted chalcones with hydroxylamine hydrochloride in the presence of a base. A common method includes the following steps:
Formation of Chalcone: The initial step involves the condensation of 4-nitroacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form the corresponding chalcone.
Cyclization to Isoxazole: The chalcone is then reacted with hydroxylamine hydrochloride in ethanol, with the addition of potassium hydroxide, to induce cyclization and form the isoxazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Isoxazole, 3-(4-nitrophenyl)-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antitubercular activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Isoxazole, 3-(4-nitrophenyl)-5-phenyl- exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitrophenyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Isoxazole, 3-(4-methylphenyl)-5-phenyl-
- Isoxazole, 3-(4-chlorophenyl)-5-phenyl-
- Isoxazole, 3-(4-bromophenyl)-5-phenyl-
Comparison: Isoxazole, 3-(4-nitrophenyl)-5-phenyl- is unique due to the presence of the nitro group, which significantly enhances its biological activity compared to its methyl, chloro, and bromo analogs. The nitro group increases the compound’s electron-withdrawing capacity, making it more reactive in various chemical and biological processes.
Properties
CAS No. |
31108-56-2 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(4-nitrophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-6-11(7-9-13)14-10-15(20-16-14)12-4-2-1-3-5-12/h1-10H |
InChI Key |
DXYFHYLEXIXGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















